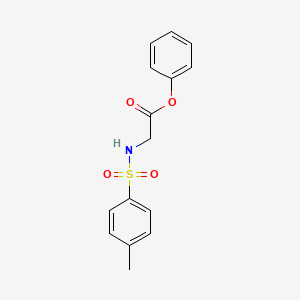

![molecular formula C20H18ClN3OS B6565609 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-53-6](/img/structure/B6565609.png)

3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide” is an organic compound . It is part of a class of compounds known as heterocyclic compounds, which are widely used in medicinal chemistry . The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines . The reaction conditions and the synthetic strategies used can greatly influence the final product .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For example, single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies can be used to characterize the compound . The compound’s structure can also be analyzed using Hirshfeld surface analysis .Chemical Reactions Analysis

The chemical reactions involving the compound can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored by TLC .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the compound’s molecular weight, melting point, boiling point, and solubility can be determined . The compound’s chemical properties, such as its reactivity with other compounds, can also be studied .Orientations Futures

The future directions for the study of this compound could include further investigation of its biological activities and potential applications in medicinal chemistry. Additionally, the development of more efficient synthesis methods and the study of its interactions with other compounds could also be areas of future research .

Mécanisme D'action

Target of Action

The primary target of 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it likely interacts with kinases or other proteins involved in signal transduction, which play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target proteins by binding to their active sites, thereby inhibiting their activity. The binding may induce conformational changes in the target proteins, leading to altered signaling pathways. This inhibition can prevent the phosphorylation of downstream substrates, effectively blocking the signal transduction that promotes cell growth and survival .

Biochemical Pathways

The affected biochemical pathways include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilicity suggests it can cross cell membranes easily, facilitating its distribution to various tissues. Metabolism primarily occurs in the liver, where it is transformed into active or inactive metabolites. Finally, excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target protein activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this manifests as decreased tumor growth and potentially tumor regression. The overall effect is a reduction in the viability of cancer cells, making it a promising candidate for anticancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, acidic environments may enhance its stability and efficacy, while extreme temperatures could degrade the compound. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency. Understanding these factors is crucial for optimizing its therapeutic use .

Propriétés

IUPAC Name |

3-chloro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3OS/c1-13-5-7-14(8-6-13)18-17(24-9-10-26-20(24)23-18)12-22-19(25)15-3-2-4-16(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGFPUCCYYAGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6565539.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6565546.png)

![N-[(cyclohexylcarbamoyl)amino]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6565547.png)

![4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6565558.png)

![4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6565570.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B6565571.png)

![N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6565573.png)

![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6565575.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6565582.png)

![N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6565590.png)

![4-bromo-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6565600.png)

![2,4-difluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6565608.png)

![N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6565631.png)